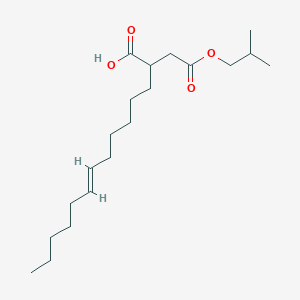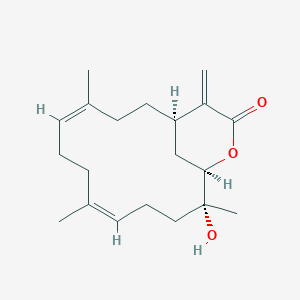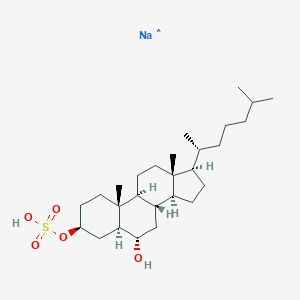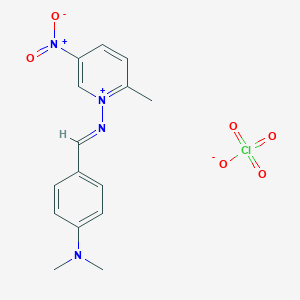
(E)-8-(4-Butoxystyryl)-7-methyl-1,3-dipropylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(4-Butoxystyryl)-7-methyl-1,3-dipropylxanthine, commonly known as BSMX, is a xanthine derivative that has been extensively studied for its potential therapeutic applications in various diseases. BSMX is a potent and selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes.
作用机制
BSMX acts as a potent and selective antagonist of the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes such as neurotransmitter release, inflammation, and cell proliferation. BSMX blocks the adenosine A2A receptor by binding to the receptor and preventing the binding of adenosine, which is the endogenous ligand for the receptor. This results in the inhibition of downstream signaling pathways that are activated by the adenosine A2A receptor.
Biochemical and Physiological Effects:
BSMX has been shown to have various biochemical and physiological effects. BSMX has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease by blocking the adenosine A2A receptor. BSMX has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells. BSMX has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. BSMX has also been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
BSMX has several advantages for lab experiments. BSMX is a potent and selective antagonist of the adenosine A2A receptor, which makes it a useful tool for studying the role of the adenosine A2A receptor in various physiological processes. BSMX is also highly soluble in water, which makes it easy to administer in experiments. However, BSMX has some limitations for lab experiments. BSMX has a short half-life, which makes it difficult to maintain a consistent concentration in experiments. BSMX is also relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the study of BSMX. BSMX has shown potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer. Further studies are needed to determine the optimal dosage and administration route for BSMX in these diseases. BSMX has also been shown to have anti-inflammatory and neuroprotective properties, which make it a potential therapeutic agent for other neurological diseases such as Alzheimer's disease and multiple sclerosis. Further studies are needed to determine the efficacy of BSMX in these diseases. Additionally, the development of more potent and selective adenosine A2A receptor antagonists could lead to the development of more effective therapeutic agents for various diseases.
Conclusion:
In conclusion, BSMX is a potent and selective antagonist of the adenosine A2A receptor that has potential therapeutic applications in various diseases. BSMX has been extensively studied for its effects on motor function, cancer, and inflammation. BSMX has several advantages for lab experiments, but also has some limitations. Further studies are needed to determine the optimal dosage and administration route for BSMX in various diseases and to develop more potent and selective adenosine A2A receptor antagonists.
合成方法
BSMX can be synthesized by the reaction of 1,3-dipropylxanthine with 4-butoxybenzaldehyde in the presence of a catalyst such as sodium methoxide. The reaction yields BSMX as a white crystalline solid with a purity of over 99%.
科学研究应用
BSMX has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer. The adenosine A2A receptor is highly expressed in the basal ganglia, which plays a crucial role in the regulation of motor function. BSMX has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease by blocking the adenosine A2A receptor. BSMX has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells.
属性
CAS 编号 |
151539-45-6 |
|---|---|
产品名称 |
(E)-8-(4-Butoxystyryl)-7-methyl-1,3-dipropylxanthine |
分子式 |
C24H32N4O3 |
分子量 |
424.5 g/mol |
IUPAC 名称 |
8-[(E)-2-(4-butoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C24H32N4O3/c1-5-8-17-31-19-12-9-18(10-13-19)11-14-20-25-22-21(26(20)4)23(29)28(16-7-3)24(30)27(22)15-6-2/h9-14H,5-8,15-17H2,1-4H3/b14-11+ |
InChI 键 |
OJNKZLMFCCEFTA-SDNWHVSQSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3CCC)CCC |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3CCC)CCC |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3CCC)CCC |
同义词 |
(E)-8-(2-(4-Butoxyphenyl)ethenyl)-1,3-dipropyl-7-methyl-3,7-dihydro-1H -purine-2,6-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)





![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)